molecular formula C13H23N5O2 B2562550 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101195-35-9

4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide

Cat. No. B2562550
CAS RN: 2101195-35-9
M. Wt: 281.36
InChI Key: ZHAAYXPLDYVISM-UHFFFAOYSA-N
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Description

4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. It is a member of the pyrazole family of compounds and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide also modulates the activity of various neurotransmitters, including dopamine, glutamate, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly specific and potent compound that can be used to investigate the role of PDE10A and other signaling pathways in various biological processes. However, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. Furthermore, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide is not readily available commercially, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is the investigation of the long-term effects and toxicity of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide and its potential therapeutic applications. Furthermore, the development of new synthetic methods for 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide and related compounds could lead to the discovery of novel therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide could provide valuable information for the development of new drugs.

Synthesis Methods

The synthesis of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-morpholinoethylamine, which is reacted with propyl bromide to obtain N-(2-morpholin-4-ylethyl)propylamine. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to obtain the final product, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. The synthesis of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models. Furthermore, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)-1-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-2-4-18-10-11(14)12(16-18)13(19)15-3-5-17-6-8-20-9-7-17/h10H,2-9,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAYXPLDYVISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCCN2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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